1-Chloro-2-fluoro-4-methoxy-3-nitrobenzene
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Overview
Description
1-Chloro-2-fluoro-4-methoxy-3-nitrobenzene is an aromatic compound with the molecular formula C7H5ClFNO3 It is a derivative of benzene, substituted with chlorine, fluorine, methoxy, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-fluoro-4-methoxy-3-nitrobenzene can be achieved through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the following steps:
Nitration: The starting material, 1-chloro-2-fluoro-4-methoxybenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position relative to the methoxy group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-fluoro-4-methoxy-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing and electron-donating groups, this compound can participate in further electrophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with palladium on carbon.
Nucleophilic Substitution: Sodium methoxide or other nucleophiles.
Major Products Formed
Reduction: 1-Chloro-2-fluoro-4-methoxy-3-aminobenzene.
Nucleophilic Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
1-Chloro-2-fluoro-4-methoxy-3-nitrobenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2-fluoro-4-methoxy-3-nitrobenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The nitro group, being an electron-withdrawing group, influences the reactivity of the aromatic ring, making it more susceptible to nucleophilic attack. The methoxy group, being an electron-donating group, can activate the ring towards electrophilic substitution.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-fluoro-4-methoxybenzene
- 1-Chloro-2-fluoro-4-nitrobenzene
- 1-Chloro-2-methoxy-4-nitrobenzene
Uniqueness
1-Chloro-2-fluoro-4-methoxy-3-nitrobenzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups creates a compound with versatile reactivity, making it valuable for various synthetic applications.
Properties
IUPAC Name |
1-chloro-2-fluoro-4-methoxy-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO3/c1-13-5-3-2-4(8)6(9)7(5)10(11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJXSGCXEXPRDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.57 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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